molecular formula C8H10N4O7 B14485721 Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate CAS No. 65141-48-2

Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate

Cat. No.: B14485721
CAS No.: 65141-48-2
M. Wt: 274.19 g/mol
InChI Key: JDQCFBHNDYAODG-UHFFFAOYSA-N
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Description

Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is a compound that combines the properties of nitric acid and pyridine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a nitrate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride . This reaction yields nitropyridines, which can then be further modified to produce the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes use concentrated nitric acid and sulfuric acid mixtures to achieve high yields. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted pyridines. These products have various applications in different fields .

Mechanism of Action

The mechanism of action of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate involves the release of nitric oxide (NO), which acts as a signaling molecule. This compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation and other physiological effects . The molecular targets include potassium channels and endothelial nitric oxide synthase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is unique due to its combination of a pyridine ring and a nitrate ester group. This structure allows it to have specific applications in both organic synthesis and medical research, distinguishing it from other nitrate esters .

Properties

CAS No.

65141-48-2

Molecular Formula

C8H10N4O7

Molecular Weight

274.19 g/mol

IUPAC Name

nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate

InChI

InChI=1S/C8H9N3O4.HNO3/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14;2-1(3)4/h1-4H,5-6H2,(H,10,12);(H,2,3,4)

InChI Key

JDQCFBHNDYAODG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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